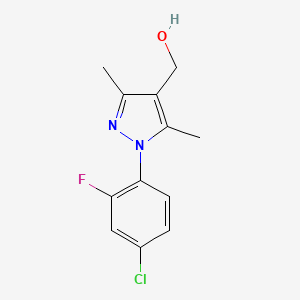
5-(3-bromo-5-chloro-4-methylphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-5-chloro-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H7BrClNO. It has a molecular weight of 272.53 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrClNO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Oxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of an oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 272.53 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
5-(3-bromo-5-chloro-4-methylphenyl)oxazole is widely used in scientific research due to its unique properties. It is often used as a catalyst in organic synthesis, as it can be used to facilitate the formation of a variety of organic compounds. This compound is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. Additionally, this compound is used as an intermediate in the synthesis of various organic compounds, such as dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-(3-bromo-5-chloro-4-methylphenyl)oxazole involves its ability to act as a catalyst in organic synthesis. When this compound is used as a catalyst, it facilitates the formation of a variety of organic compounds by acting as a Lewis acid. This means that it can accept electrons from other molecules and transfer them to other molecules, thus facilitating the formation of the desired product. Additionally, this compound can act as a reducing agent, which means that it can reduce the oxidation state of other molecules. This can also facilitate the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, which means that it can reduce the oxidation of other molecules. Additionally, this compound has been shown to have anti-inflammatory effects, which means that it can reduce inflammation in the body. Finally, this compound has been shown to have antimicrobial effects, which means that it can reduce the growth of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromo-5-chloro-4-methylphenyl)oxazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a versatile compound that can be used in a variety of applications. However, it is important to note that this compound is a hazardous compound and should be handled with care. Additionally, this compound has a relatively short shelf-life and should be stored and used properly.
Direcciones Futuras
The future of 5-(3-bromo-5-chloro-4-methylphenyl)oxazole is promising, as there are a variety of potential applications for this compound. One potential application is in the development of new pharmaceuticals, as this compound has been shown to have anti-inflammatory and antimicrobial effects. Additionally, this compound could be used as a catalyst in the synthesis of organic compounds, as it is a versatile compound that can facilitate the formation of a variety of organic compounds. Finally, this compound could be used as an intermediate in the synthesis of other organic compounds, such as dyes, pigments, and other materials.
Métodos De Síntesis
5-(3-bromo-5-chloro-4-methylphenyl)oxazole can be synthesized through a variety of methods. The most common method is the reaction of 3-bromo-5-chloro-4-methylphenol with oxalyl chloride in the presence of a base, such as pyridine. The reaction proceeds with the formation of an oxazole ring and the product is a 3-bromo-5-chloro-4-methylphenyloxazole. Another method is the reaction of 3-bromo-5-chloro-4-methylphenol with a mixture of acetone and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This reaction yields a 3-bromo-5-chloro-4-methylphenyloxazole.
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-bromo-5-chloro-4-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQWWSISHHNMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C2=CN=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6293939.png)











